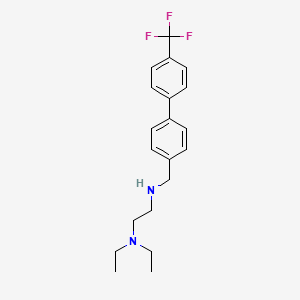
N,N-二乙基-N'-(4'-三氟甲基联苯-4-基甲基)-乙烷-1,2-二胺
描述
N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine, also known as EF5, is a synthetic compound that has been widely used in scientific research to study hypoxia, a condition characterized by a lack of oxygen in tissues. EF5 is a potent hypoxia marker that binds specifically to hypoxic cells, making it a valuable tool for studying the physiology and pathology of hypoxia.
科学研究应用
抗病毒活性
该化合物在抗病毒研究领域展现出巨大潜力。吲哚衍生物与该化合物结构相似,据报道对多种病毒,包括甲型流感病毒和柯萨奇病毒B4,表现出抑制作用。 三氟甲基和联苯部分的存在可能会通过提高该化合物与病毒蛋白的结合亲和力来增强其抗病毒能力 .
抗炎特性
该化合物的结构框架表明其具有潜在的抗炎特性。吲哚衍生物以其调节炎症途径的能力而闻名,这可能对治疗慢性炎症性疾病有益。 进一步的研究可以探讨其在细胞模型中降低炎症标志物的有效性 .
抗癌潜力
具有联苯结构的化合物,特别是那些具有增加亲脂性的取代基的化合物,例如三氟甲基,已被探索用于其抗癌特性。 可以研究该化合物抑制癌细胞生长和诱导各种癌细胞系凋亡的能力 .
抗HIV作用
吲哚衍生物因其抗HIV活性而被研究,一些化合物对HIV-1和HIV-2菌株表现出显着的抑制作用。 鉴于该化合物的结构复杂性和高亲和力结合的潜力,该化合物可能是作为潜在抗HIV药物进行进一步研究的候选药物 .
抗氧化活性
该化合物的吲哚核心与抗氧化特性相关。 可以评估其清除自由基和保护细胞免受氧化应激的能力,氧化应激是许多退行性疾病的促成因素 .
抗菌功效
吲哚衍生物已证明具有广谱抗菌活性。 可以测试该化合物对多种细菌和真菌菌株的抗菌功效,以评估其作为新型抗菌剂的功效,这在抗生素耐药性不断增加的时代至关重要 .
抗结核活性
鉴于迫切需要新的抗结核药物,该化合物的潜在抗结核活性可能引起极大兴趣。 其结构特征可能使其能够靶向结核分枝杆菌特有的酶或途径 .
抗糖尿病应用
吲哚部分存在于许多具有抗糖尿病作用的药理活性化合物中。 研究该化合物在调节胰岛素敏感性或葡萄糖代谢中的应用可能会为糖尿病治疗开辟新的途径 .
属性
IUPAC Name |
N',N'-diethyl-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2/c1-3-25(4-2)14-13-24-15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20(21,22)23/h5-12,24H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBYREFQWDUSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459634 | |
| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304694-40-4 | |
| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYL-N'- [[4'- (TRIFLUOROMETHYL) [1,1'-BIPHENYL] -4-YL] METHYL] -1,2-ETHANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

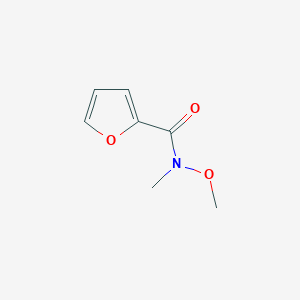



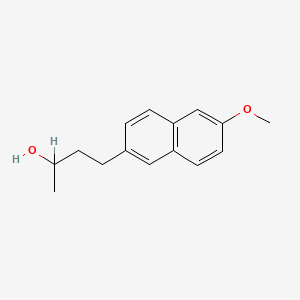

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)


rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
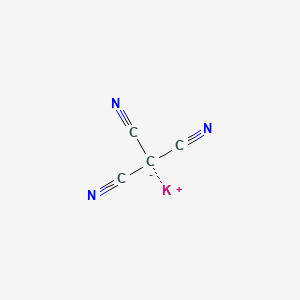
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
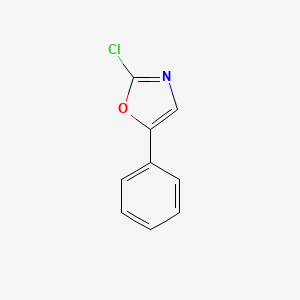
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)